molecular formula C7H11ClN2 B12349380 5-(chloromethyl)-1-ethyl-3-methyl-1H-pyrazole CAS No. 1260659-39-9

5-(chloromethyl)-1-ethyl-3-methyl-1H-pyrazole

Cat. No.: B12349380
CAS No.: 1260659-39-9
M. Wt: 158.63 g/mol
InChI Key: LQMBHZWXIJPYAB-UHFFFAOYSA-N
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Description

5-(chloromethyl)-1-ethyl-3-methyl-1H-pyrazole is a heterocyclic organic compound that features a pyrazole ring substituted with chloromethyl, ethyl, and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(chloromethyl)-1-ethyl-3-methyl-1H-pyrazole typically involves the reaction of 1-ethyl-3-methyl-1H-pyrazole with chloromethylating agents under controlled conditions. One common method is the reaction of the pyrazole with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride . The reaction is carried out under acidic conditions to facilitate the formation of the chloromethyl group.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processing to ensure high yield and purity. This method allows for better control of reaction parameters and scalability . The use of advanced reactors and optimized reaction conditions can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(chloromethyl)-1-ethyl-3-methyl-1H-pyrazole undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles such as amines, thiols, or alcohols.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding aldehydes or acids, and reduction to form alcohols or hydrocarbons.

    Cyclization Reactions: The chloromethyl group can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Amines, thiols, alcohols

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminomethyl derivatives, while oxidation reactions can produce carboxylic acids .

Scientific Research Applications

5-(chloromethyl)-1-ethyl-3-methyl-1H-pyrazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(chloromethyl)-1-ethyl-3-methyl-1H-pyrazole involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 5-(chloromethyl)isoxazole
  • 5-(chloromethyl)furfural
  • 5-(chloromethyl)thiazole

Uniqueness

5-(chloromethyl)-1-ethyl-3-methyl-1H-pyrazole is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as unique biological activities .

Properties

CAS No.

1260659-39-9

Molecular Formula

C7H11ClN2

Molecular Weight

158.63 g/mol

IUPAC Name

5-(chloromethyl)-1-ethyl-3-methylpyrazole

InChI

InChI=1S/C7H11ClN2/c1-3-10-7(5-8)4-6(2)9-10/h4H,3,5H2,1-2H3

InChI Key

LQMBHZWXIJPYAB-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=CC(=N1)C)CCl

Origin of Product

United States

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